molecular formula C17H14O2 B8487830 2-p-Toluoylindan-1-one

2-p-Toluoylindan-1-one

Cat. No. B8487830
M. Wt: 250.29 g/mol
InChI Key: RCYYEENZMVDEQT-UHFFFAOYSA-N
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Patent
US03932430

Procedure details

To a suspension of 7.8 g. of sodium amide in 100 ml. anhydrous ether under an atmosphere of nitrogen is added 13.2 g. of indan-1-one. Ammonia is evolved and the mixture is stirred and heated under reflux until evolution ceases, after about 1 hour. A solution of 21.2 g. of phenyl p-toluate in 250 ml. of ether is then added dropwise over a period of 15 min. and the resulting mixture is heated under reflux for 11/2 hr. It is then cooled and poured onto 500 g. of ice, and then made slightly acidic by the addition of 2N hydrochloric acid. The organic layer is separated and washed twice with a 10% solution of sodium bicarbonate and once with water. It is then shaken with a saturated aqueous solution of cupric acetate, and the 2-phase system is stirred vigorously overnight. The resulting brown solid produced is filtered off and added to a stirred mixture of 250 ml. of ether and 100 ml of 2N hydrochloric acid. After 1 hr. the ether layer is separated, washed with sodium bicarbonate solution and water and dried over sodium sulfate. Removal of the ether gives a crude crystalline residue which can be recrystallized from ether to give the title product (m.p. 103°-105°).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]1(=[O:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.N.[C:14]1([CH3:29])[CH:19]=[CH:18][C:17]([C:20](OC2C=CC=CC=2)=[O:21])=[CH:16][CH:15]=1.Cl>CCOCC>[C:14]1([CH3:29])[CH:19]=[CH:18][C:17]([C:20]([CH:4]2[CH2:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:3]2=[O:12])=[O:21])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)OC1=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 7.8 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until evolution ceases, after about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11/2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
ADDITION
Type
ADDITION
Details
poured onto 500 g
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed twice with a 10% solution of sodium bicarbonate and once with water
STIRRING
Type
STIRRING
Details
It is then shaken with a saturated aqueous solution of cupric acetate
STIRRING
Type
STIRRING
Details
the 2-phase system is stirred vigorously overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting brown solid produced
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
added to a stirred mixture of 250 ml
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
WASH
Type
WASH
Details
washed with sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the ether
CUSTOM
Type
CUSTOM
Details
gives a crude crystalline residue which
CUSTOM
Type
CUSTOM
Details
can be recrystallized from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)C1C(C2=CC=CC=C2C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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